molecular formula C8H11NO B2755596 Benzyl(methoxy)amine CAS No. 20056-98-8

Benzyl(methoxy)amine

Cat. No.: B2755596
CAS No.: 20056-98-8
M. Wt: 137.182
InChI Key: QWLISCJHYITNQF-UHFFFAOYSA-N
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Description

Benzyl(methoxy)amine is an organic compound that features a benzyl group attached to a methoxyamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl(methoxy)amine can be synthesized through several methods. One common approach involves the O-alkylation of hydroxylamine derivatives. For example, it can be obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves the reductive amination of benzaldehyde with methoxyamine under catalytic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes utilize catalysts based on earth-abundant metals, such as iron or nickel, to facilitate the reaction between benzaldehyde and methoxyamine .

Chemical Reactions Analysis

Types of Reactions: Benzyl(methoxy)amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of benzyl(methoxy)amine involves its ability to act as a nucleophile due to the presence of the amine group. It can form covalent bonds with electrophilic centers in various substrates, facilitating a range of chemical transformations. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Uniqueness: Benzyl(methoxy)amine is unique due to the presence of both benzyl and methoxy groups, which confer distinct reactivity and selectivity compared to its analogs. This dual functionality makes it a versatile intermediate in organic synthesis and other applications .

Properties

IUPAC Name

N-methoxy-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-10-9-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLISCJHYITNQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347251
Record name N-Methoxy-1-phenylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20056-98-8
Record name N-Methoxy-1-phenylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl(methoxy)amine
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Synthesis routes and methods

Procedure details

The procedure of Example VI is repeated using 15.0 g of O-methylbenzaldoxime, and 20.0 g of sodium cyanoborohydride in 100 ml of methanol. Bulb to bulb distillation of the crude product affords the title compound as a colorless liquid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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